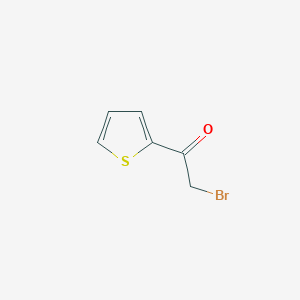
2-(2-Bromoacetil)tiofeno
Descripción general
Descripción
2-(2-Bromoacetyl)thiophene is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(2-Bromoacetyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and electronic materials
Mecanismo De Acción
Target of Action
2-(2-Bromoacetyl)thiophene, also known as 2-Bromo-1-(thiophen-2-yl)ethanone, is a compound that is widely used in organic synthesis reactions . It serves as an important intermediate for the synthesis of other organic compounds . .
Mode of Action
It is known that thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Result of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Bromoacetyl)thiophene can be synthesized through the bromination of 2-acetylthiophene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds under controlled temperature conditions to ensure the selective bromination at the acetyl group .
Industrial Production Methods: In an industrial setting, the production of 2-(2-Bromoacetyl)thiophene follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Bromoacetyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Reduction: 2-(2-Hydroxyethyl)thiophene.
Oxidation: Thiophene sulfoxides or sulfones.
Comparación Con Compuestos Similares
3-(Bromoacetyl)thiophene: Similar structure but with the bromine atom at a different position on the thiophene ring.
2-Bromo-1-(3-thienyl)ethanone: Another brominated thiophene derivative with similar reactivity.
Uniqueness: 2-(2-Bromoacetyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propiedades
IUPAC Name |
2-bromo-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNENCHFSDZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380024 | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-41-6 | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-1-(thiophen-2-yl)ethanone utilized in the synthesis of (S)-Duloxetine?
A: The provided research highlights the use of 2-Bromo-1-(thiophen-2-yl)ethanone as a starting material in the synthesis of (S)-Duloxetine. The process involves an enantioselective hydrogenation of 2-Bromo-1-(thiophen-2-yl)ethanone []. This step is followed by further chemical transformations, including the formation of a cyclic carbamate from a γ-aminoalcohol intermediate, ultimately leading to the production of (S)-Duloxetine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
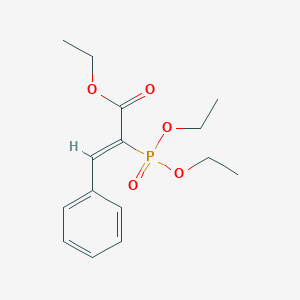
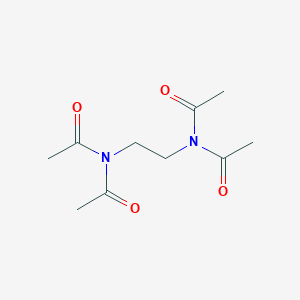

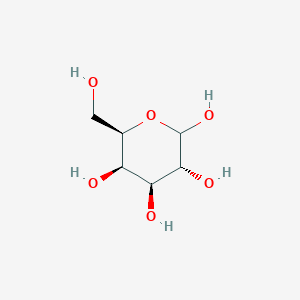
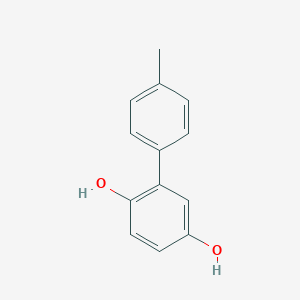
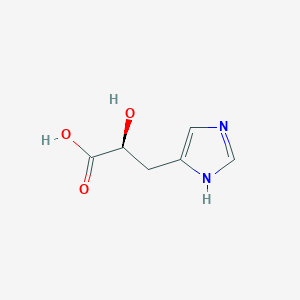
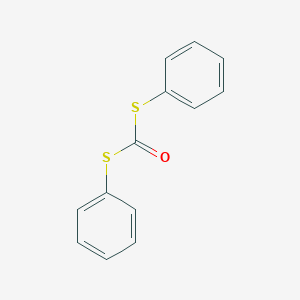

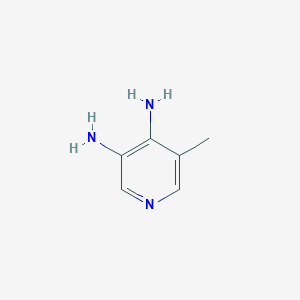

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)


![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
